N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine
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Overview
Description
N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine is a synthetic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a trifluoromethoxy group at the 6-position and a prop-2-yn-1-yl group at the N-position of the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxy-containing reagents, such as trifluoromethoxybenzene, under appropriate reaction conditions.
N-Alkylation: The final step involves the N-alkylation of the benzimidazole core with propargyl bromide to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy and prop-2-yn-1-yl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)pyridin-2-amines: These compounds share the prop-2-yn-1-yl group but have a pyridine ring instead of a benzimidazole ring.
N-(Prop-2-yn-1-yl)anilines: These compounds have an aniline core with the prop-2-yn-1-yl group.
Uniqueness
N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the trifluoromethoxy and prop-2-yn-1-yl groups on the benzimidazole ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H8F3N3O |
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Molecular Weight |
255.20 g/mol |
IUPAC Name |
N-prop-2-ynyl-6-(trifluoromethoxy)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C11H8F3N3O/c1-2-5-15-10-16-8-4-3-7(6-9(8)17-10)18-11(12,13)14/h1,3-4,6H,5H2,(H2,15,16,17) |
InChI Key |
CVDUSEZHPCOYJL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC2=C(N1)C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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